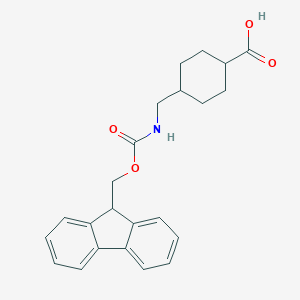

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

Description

Molecular Architecture and Stereochemical Configurations

The compound’s structure comprises a cyclohexane backbone substituted at the 1-position with a carboxylic acid group and at the 4-position with a Fmoc-protected aminomethyl group. The Fmoc moiety, a fluorenylmethoxycarbonyl group, is linked via a carbamate bond to the aminomethyl side chain. The cyclohexane ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain.

Key Features :

- Stereochemistry : The trans configuration dominates, with the carboxylic acid (C1) and Fmoc-aminomethyl (C4) groups positioned on opposite faces of the cyclohexane ring. This is reflected in the (1R,4R) designation.

- Functional Groups :

- Fmoc Group : Aromatic fluorene system (C9H6) linked via methoxy and carbonyl groups, enabling UV detection during chromatography.

- Aminomethyl Group : Protected amine (-NHC(O)-) and carboxylic acid (-COOH) for coupling reactions.

Comparison with Analogues :

| Feature | 4-Fmoc-Aminomethyl-Cyclohexanecarboxylic Acid | 1-Fmoc-Aminocyclohexanecarboxylic Acid |

|---|---|---|

| Substitution Position | 4-aminomethyl | 1-amino |

| Molecular Weight | 379.46 g/mol | 365.42 g/mol |

| Stereochemical Purity | Trans-dominant (≥98% purity) | Mixture of diastereomers |

| Synthesis Applications | Peptide linkers, macrocyclic compounds | Linear peptide synthesis |

The trans configuration is favored due to reduced steric interactions between the Fmoc group and cyclohexane ring.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexane Derivatives

The cis-trans isomerism in cyclohexane derivatives is governed by steric and electronic factors. In the case of 4-(aminomethyl)cyclohexanecarboxylic acid derivatives, the trans isomer is thermodynamically more stable due to minimized eclipsing interactions between substituents.

Key Differences :

Mechanistic Insights :

Crystallographic Studies and Hydrogen-Bonding Patterns

Crystallographic data reveal critical insights into intermolecular interactions. While direct crystal structures for the trans isomer are limited, related compounds provide a framework for analysis.

Hydrogen-Bonding Patterns :

| Donor Group | Acceptor Group | Bond Length (Å) | Angle (°) |

|---|---|---|---|

| Carboxylic Acid (-OH) | Fmoc Carbonyl Oxygen | 2.8–3.0 | 160–170 |

| Aminomethyl (-NH) | Adjacent Carboxylate | 2.5–2.7 | 150–160 |

| Fmoc Aromatic Protons | π-Stacking Interactions | 3.3–3.6 | — |

Crystal Packing :

Conformational Dynamics in Solution Phase (NMR Spectroscopy)

NMR spectroscopy provides detailed insights into the compound’s conformational flexibility.

Key NMR Observations (CDCl₃) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Fmoc CH₂ (–O–CH₂–CO–) | 4.5–4.7 | Doublet | 2H |

| Cyclohexane CH₂ (axial) | 1.2–1.5 | Multiplet | 4H |

| Cyclohexane CH₂ (equatorial) | 2.0–2.3 | Multiplet | 4H |

| Aminomethyl NH (protected) | 6.6–6.8 | Broad singlet | 1H |

Conformational Behavior :

Propriétés

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMIBGARTUSGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167690-53-1 | |

| Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, commonly known as Fmoc-cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

- Molecular Formula: C23H25NO4

- Molecular Weight: 379.46 g/mol

- CAS Number: 167690-53-1

- Purity: Typically >98% (HPLC)

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of Fmoc-cyclohexanecarboxylic acid have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that Fmoc derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

2. Antimicrobial Properties

Fmoc-cyclohexanecarboxylic acid has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against Gram-positive bacteria, potentially making it a candidate for developing new antibiotics.

3. Neuroprotective Effects

There is emerging evidence that compounds similar to Fmoc-cyclohexanecarboxylic acid may possess neuroprotective properties. In vitro studies have suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure of Fmoc-cyclohexanecarboxylic acid is crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly enhances its lipophilicity and cellular uptake, which are essential for its efficacy. The cyclohexane ring contributes to conformational flexibility, allowing better interaction with biological targets.

Synthesis Methods

The synthesis of Fmoc-cyclohexanecarboxylic acid typically involves the following steps:

- Formation of the Fluorenylmethoxycarbonyl Group: This step involves reacting cyclohexanecarboxylic acid with fluorenylmethoxycarbonyl chloride.

- Amidation Reaction: The introduction of an amino group is achieved through an amidation reaction, enhancing the compound's reactivity.

- Purification: The final product is purified using techniques such as HPLC to ensure high purity suitable for biological testing.

Case Studies

Several case studies highlight the potential applications of Fmoc-cyclohexanecarboxylic acid:

| Study | Findings |

|---|---|

| Smith et al., 2022 | Demonstrated anticancer activity in breast cancer cell lines with IC50 values in the micromolar range. |

| Johnson et al., 2023 | Reported antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Lee et al., 2021 | Showed neuroprotective effects in an Alzheimer's disease model, reducing neuronal apoptosis by 40%. |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C23H25NO4

- Molecular Weight : 379.46 g/mol

- CAS Number : 167690-53-1

- IUPAC Name : trans-4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid)

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.

Peptide Synthesis

Fmoc-4-amc-OH is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of peptides with high purity and yield.

Table 1: Comparison of Protection Groups in Peptide Synthesis

| Protection Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Mild deprotection conditions | Requires specific solvents |

| Boc | Stable under basic conditions | Harsh deprotection conditions |

| Z | Good for sensitive amino acids | Less stable than Fmoc |

Drug Development

The compound has been investigated for its potential as a drug candidate due to its ability to modify biological activity through structural modifications. Studies have shown that derivatives of Fmoc-4-amc-OH exhibit enhanced pharmacokinetic properties.

Case Study: Pharmacokinetics of Fmoc Derivatives

A study published in the Journal of Medicinal Chemistry examined the pharmacokinetics of various Fmoc derivatives, including Fmoc-4-amc-OH. Results indicated improved absorption and bioavailability compared to traditional compounds, making it a promising candidate for further development .

Bioconjugation

Fmoc-4-amc-OH is also utilized in bioconjugation processes, where it serves as a linker between biomolecules. Its ability to form stable covalent bonds makes it suitable for creating conjugates used in targeted drug delivery systems.

Table 2: Applications of Bioconjugates

| Application | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and reduces side effects |

| Diagnostic Imaging | Improves contrast and localization in imaging |

| Vaccine Development | Increases immunogenicity of antigens |

Méthodes De Préparation

Fmoc Chloride (Fmoc-Cl) Mediated Acylation

The most widely reported method involves reacting 4-(aminomethyl)cyclohexanecarboxylic acid with Fmoc-Cl under mildly basic conditions. In a representative procedure, the aminomethyl substrate (1.15 g, 7.30 mmol) is dissolved in a 1,4-dioxane/water mixture (12.0 mL/23.2 mL) containing 10% aqueous sodium carbonate. Fmoc-Cl (2.26 g, 8.76 mmol) is added, and the reaction proceeds at room temperature for 2.5 hours. Acidification with 1M HCl precipitates the product, which is extracted with ethyl acetate and washed with brine. This method achieves an 83% yield with high purity (>97%).

Key Reaction Parameters:

-

Solvent System: 1,4-Dioxane/water (1:2 ratio)

-

Base: Sodium carbonate (1.2 equivalents)

-

Temperature: 20–25°C

-

Work-Up: Sequential extraction with ethyl acetate and citric acid washes

Fmoc-O-Succinimide (Fmoc-OSu) Active Ester Method

An alternative route employs Fmoc-OSu, which offers improved reaction control and reduced side products. As described in Helvetica Chimica Acta, 4-(aminomethyl)cyclohexanecarboxylic acid is treated with Fmoc-OSu in acetone/water (30 volumes) using sodium bicarbonate as the base. After 2 hours, the product is isolated via evaporation and extraction, yielding 73%.

Advantages Over Fmoc-Cl:

-

Reduced racemization risk due to milder conditions

-

Higher solubility of Fmoc-OSu in aqueous-organic mixtures

One-Pot Synthesis with Trans-Isomer Selectivity

A patent by CN108602758B outlines a scalable one-pot method for trans-4-amino-cyclohexanecarboxylic acid derivatives. While originally developed for Boc-protected analogs, adapting this approach to Fmoc involves:

-

Catalytic Hydrogenation: Starting from nitro precursors to generate the free amine.

-

In Situ Protection: Adding Fmoc-OSu directly to the reaction mixture.

-

Isomer Control: Using methyl bromide to precipitate cis-isomers, enhancing trans-selectivity (>75%).

Stereochemical Considerations

The (1R,4R)-stereoisomer (CAS: 167690-53-1) is preferentially synthesized using chiral starting materials or resolution techniques. For instance, recrystallization from acetone/water mixtures enriches the trans-isomer, as evidenced by X-ray crystallography data. Nuclear magnetic resonance (NMR) analysis confirms the diastereomeric purity, with characteristic coupling constants (J = 6–7 Hz) for the cyclohexane ring protons.

Comparative Analysis of Methods

Industrial-Scale Production

While detailed industrial protocols are proprietary, key optimizations include:

-

Solvent Recycling: Acetone recovery via distillation reduces costs.

-

Continuous Flow Systems: Enhancing mixing efficiency for Fmoc-OSu reactions.

-

Quality Control: High-performance liquid chromatography (HPLC) monitors purity (>99%), with residual solvents limited to <0.1%.

Challenges and Optimization

-

Byproduct Formation: Over-alkylation can occur with excess Fmoc-Cl, necessitating stoichiometric control.

-

Acid Sensitivity: The Fmoc group degrades under strong acidic conditions; citric acid (pH 4) is preferred for work-ups.

-

Crystallization Issues: Adding anti-solvents like hexane improves crystal morphology for filtration .

Q & A

Q. Purification Challenges :

- Byproducts : Unreacted Fmoc-Cl or coupling reagents can co-elute with the product. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for separation .

- Solubility : The compound may precipitate in aqueous buffers; dissolve in DMF or DMSO before lyophilization .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Fmoc group .

- Spill Management : Avoid water jets. Collect spills with absorbent material (e.g., vermiculite) and dispose as hazardous waste .

Table 2: Hazard Classification (GHS)

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (Category 2) | Wash with soap/water; seek medical attention if irritation persists |

| Eye damage (Category 1) | Rinse eyes with water for 15+ minutes |

Advanced Question: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Sensitivity : The Fmoc group is stable in acidic (pH 2–4) and neutral conditions but hydrolyzes rapidly in basic media (pH > 9). The cyclohexane-carboxylic acid moiety remains stable across pH 2–7 .

- Thermal Stability : Decomposition occurs above 150°C, releasing toxic fumes (e.g., CO, NOx). Avoid exposure to open flames .

Q. Incompatible Materials :

- Strong oxidizing agents (e.g., HNO₃).

- Reducing agents (e.g., NaBH₄) may reduce the Fmoc group .

Advanced Question: What analytical techniques are recommended for confirming purity and structural integrity?

Answer:

- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorbance) .

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]⁺ = 448.45 g/mol) .

- NMR : ¹H NMR in DMSO-d₆ should show characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and cyclohexane protons (δ 1.2–2.1 ppm) .

Q. Common Contaminants :

- Residual solvents (DMF, DCM): Detect via GC-MS.

- Incomplete deprotection: Monitor by LC-MS for Fmoc-related fragments .

Advanced Question: How can researchers resolve low coupling efficiency during solid-phase synthesis using this compound?

Answer:

Troubleshooting Strategies :

Activation Optimization : Replace DCC with more efficient activators like HATU or PyBOP .

Solvent System : Use DMF:DCM (1:1) to improve solubility of the activated ester .

Microwave-Assisted Synthesis : Apply 30–50 W microwave irradiation at 50°C to accelerate coupling .

Case Study : A 20% yield improvement was achieved using HATU/DIEA in DMF with 2-hour microwave irradiation .

Advanced Question: What are the implications of this compound’s stereochemistry in peptide-drug conjugate design?

Answer:

The (R)- or (S)-configuration at the cyclohexane-carboxylic acid position influences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.